2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Description
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a bicyclic thiophene derivative featuring a seven-membered cycloheptane ring fused to a thiophene moiety. The compound is characterized by a carboxylic acid group at the 3-position and an amino group at the 2-position of the thiophene ring. Its molecular formula is C${10}$H${13}$NO$_2$S, with a molecular weight of 211.28 g/mol. This structure is synthesized via hydrolysis of its ethyl ester precursor (e.g., Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, CAS 40106-13-6), yielding a white solid with a melting point of 85–86°C .
The compound has garnered attention in medicinal chemistry due to its role as a precursor for heterocyclic scaffolds, such as oxazine-diones (e.g., 1,5,6,7,8,9-hexahydro-2H,4H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazine-2,4-dione), which exhibit antiviral and allosteric enhancer activities .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEOZLWBPKOHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155292 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-73-8 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The mechanism involves three key steps:
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Knoevenagel Condensation : Cycloheptanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
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Cyclization with Sulfur : Elemental sulfur incorporates into the structure, forming the thiophene ring.
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Amination : A base, such as diethylamine, facilitates the introduction of the amino group at the 2-position.
The overall reaction can be summarized as:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst. Data from Chen et al. (2021) highlight the following optimized conditions:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol/Ethanol (1:1) | 90 |
| Temperature | 20°C | - |
| Catalyst | Diethylamine | - |
| Reaction Time | 8–16 hours | - |
Sonication has been reported to enhance reaction efficiency by improving sulfur dispersion, reducing side products.
Alternative Synthetic Approaches
While the Gewald reaction dominates, alternative routes have been explored:
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Quaternization of Aminothiophenes : A patent by RU2629369C1 describes quaternary ammonium derivatives of 2-aminothiophene-3-carboxylates, though the method focuses on functionalization rather than direct synthesis of the carboxylic acid.
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Solid-Phase Synthesis : Limited data exist, but matrix-supported reactions could reduce purification challenges for lab-scale production.
Characterization and Analytical Data
Key spectroscopic and physical properties of the compound and its intermediate are well-documented:
Ethyl Ester Intermediate
Carboxylic Acid
Applications and Derivatives
The carboxylic acid serves as a precursor for numerous derivatives:
Chemical Reactions Analysis
Types of Reactions
4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits significant chemical reactivity attributed to its functional groups—specifically the amino and carboxylic acid groups. These functionalities enable diverse reactions, making it a versatile building block in organic synthesis and medicinal chemistry. Key reactions include:
- Nucleophilic Substitution : Facilitating the introduction of various substituents.
- Amide Formation : Allowing for the synthesis of derivatives with enhanced biological activity.
Biological Activities
Research indicates that compounds similar to 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid exhibit a range of biological activities. Preliminary studies suggest potential applications in:
- Antitumor Agents : The compound's structural analogs have been explored for their ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. For instance, derivatives have shown IC values ranging from 2.6 to 18 nM against various cancer cell lines .
- Antioxidant Properties : Recent studies have demonstrated that derivatives possess significant antioxidant activity, inhibiting lipid peroxidation and exhibiting protective effects against oxidative stress .
Synthetic Routes
Several synthetic methods have been developed for the preparation of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid. Common methods include:
- Cyclization Reactions : Formation of the cycloheptathiophene ring.
- Functional Group Modifications : Introduction of amino and carboxylic groups through selective reactions.
These methods highlight the compound's synthetic accessibility and potential for further modifications to enhance biological activity.
Applications in Research
The applications of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid extend into various research domains:
Medicinal Chemistry
The compound is being investigated as a scaffold for new drug development due to its promising biological activities. Its derivatives are being evaluated for:
- Anticancer Properties : Targeting microtubules and other cellular mechanisms.
- Neuroprotective Effects : Potentially acting on neurotransmitter systems.
Material Science
The unique structural features of this compound allow it to be explored in material science applications such as:
- Conductivity-Based Sensors : Utilizing its electronic properties for sensor development.
- Dyes and Pigments : Leveraging its chemical stability and color properties in dye applications.
Case Studies
- Antitumor Activity Study : A study on related thiophene derivatives demonstrated that specific structural modifications significantly enhanced their inhibitory effects on tubulin polymerization . This highlights the importance of structure-activity relationships in developing effective anticancer agents.
- Antioxidant Evaluation : Research evaluating antioxidant properties showed that certain derivatives exhibited up to 62% inhibition against free radicals compared to standard antioxidants like ascorbic acid . This suggests potential therapeutic uses in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differentiators
Ring Size and Reactivity: The cyclohepta[b]thiophene derivative’s seven-membered ring enhances conformational flexibility compared to smaller cyclopenta or benzo analogs. This flexibility improves binding to biological targets, as seen in its 80% A1 adenosine receptor (A1AR) allosteric enhancer activity, surpassing PD81,723 (28%) . The larger ring also facilitates intramolecular interactions (e.g., N–H···O hydrogen bonds), stabilizing intermediates like the ethyl ester .
Biological Activity: Antiviral Properties: The carboxylic acid derivative is a precursor to NSC727447, a dual inhibitor of HIV-1 and HIV-2 RNase H, with IC$_{50}$ values in the low micromolar range . Smaller analogs (e.g., cyclopenta derivatives) lack comparable activity. Anticancer Potential: Derivatives like 1-methyl-6,7,8,9-tetrahydrocyclohepta[4,5]thieno[2,3-d][1,3]oxazine-2,4(1H,5H)-dione disrupt influenza polymerase subunit interactions, demonstrating efficacy in cell-based assays .
Synthetic Advantages: The ethyl ester precursor (C${12}$H${17}$NO$_2$S) exhibits high solubility in polar solvents (e.g., ethanol, methanol) and a favorable melting point (84–87°C), enabling scalable synthesis . In contrast, cyclopenta and benzo analogs require harsher conditions (e.g., prolonged reflux) for comparable yields .
Physicochemical Data Comparison
| Property | Cyclohepta[b]thiophene-3-carboxylic Acid | Cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester | Benzo[b]thiophene-3-carboxylic Acid Methyl Ester |
|---|---|---|---|
| Molecular Weight | 211.28 | 197.23 | 211.28 |
| Melting Point (°C) | 85–86 | 168–169 | 129–130 |
| Solubility | Moderate in polar solvents | Low in ethanol | Low in chloroform |
| Synthetic Yield (%)* | 64–91 | 70 | 79 |
*Yields reflect optimized routes for each compound.
Biological Activity
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
- Molecular Formula : C10H13N1S1O2
- Molecular Weight : 225.306 g/mol
Biological Activities
The compound has been investigated for various biological activities:
Antiviral Activity
Research indicates that derivatives of cycloheptathiophene compounds exhibit significant antiviral properties. A study highlighted that modifications to the cycloheptathiophene core can enhance antiviral activity against influenza viruses. For instance:
- Compound 3 showed an IC50 of 1.1 μM against PA-PB1 interactions and EC50 values ranging from 7 to 25 μM against FluA and FluB strains without cytotoxic effects up to concentrations of 250 μM .
Antimicrobial Activity
Another area of exploration has been the antimicrobial potential of related compounds. A study on 2-amino-n'-substituted derivatives indicated promising results against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The structural modifications in the cycloheptathiophene framework significantly influence biological activity:
- The presence of a cycloalkyl moiety fused to the thiophene ring is crucial for maintaining antiviral efficacy.
- Studies suggest that simpler structural analogs can sometimes yield better activity profiles than more complex derivatives .
Case Studies
- Antiviral Efficacy : In a comparative study of various derivatives, compound modifications led to improved binding affinities for viral targets. The findings showed that certain substitutions increased the inhibition of viral polymerase activities significantly .
- Antimicrobial Testing : A series of synthesized compounds were tested for their antimicrobial properties. Results indicated that specific structural features contributed to enhanced activity against both gram-positive and gram-negative bacteria as well as fungi .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, and what key steps ensure high yield?
- The compound is synthesized via hydrolysis of its ethyl ester derivative (CAS 40106-13-6). A typical procedure involves refluxing ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with 2 M NaOH in ethanol at 70°C for 4 hours, followed by acidification with HCl to precipitate the product (64% yield) . Alternative routes use LiOH in H₂O/THF (1:1) at 50°C for ester-to-acid conversion .
- The Gewald reaction is employed for precursor synthesis: cycloheptanone reacts with malononitrile and sulfur in ethanol with catalytic diethylamine to form the thiophene core .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 5.94 (s, 2H, NH₂), 3.02–1.56 ppm (m, 8H, cycloheptane CH₂) .
- ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 155.79 (COOH), 147.93 (thiophene C), and 26.95–31.96 ppm (cycloheptane CH₂) confirm the structure .
- Melting points (e.g., 84–87°C for the ethyl ester) and elemental analysis further validate purity .
Advanced Research Questions
Q. How does this compound modulate adenosine A₁ receptor (A1AR) activity, and what structural features enhance its allosteric effects?
- The compound exhibits 80% allosteric enhancer (AE) activity at A1AR, surpassing PD81,723 (28%). The cyclohepta[b]thiophene scaffold and carboxylic acid group are critical for binding. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the thiophene ring improve AE efficacy .
Q. What mechanistic insights explain its inhibition of HIV-1 ribonuclease H (RNase H)?
- As a vinylogous urea derivative, the compound chelates metal ions in the RNase H active site, disrupting viral replication. NSC727447 (a derivative) shows moderate potency against HIV-1 and HIV-2 RNase H without affecting the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site .
Q. How can structural modifications enhance antiviral activity against influenza?
- Derivatives like 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (29) target influenza polymerase. Introducing hydrophobic groups (e.g., 4-chlorobenzoyl) improves binding to viral proteins, confirmed by ¹H NMR and X-ray crystallography .
Q. What strategies optimize derivatization for diverse biological applications?
- Schiff base formation : Reacting the amino group with aldehydes/ketones (e.g., 2-hydroxynaphthaldehyde) under acetic acid catalysis yields imine derivatives for crystallographic studies .
- Amide coupling : Using triphosgene, the carboxylic acid is converted to oxazinone derivatives (e.g., 1,5,6,7,8,9-hexahydro-2H,4H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazine-2,4-dione) with 77% yield .
Q. What crystallographic data are available for derivatives, and how do they inform drug design?
- Crystal structures of Schiff base derivatives (e.g., 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) reveal dihedral angles (75.15° between thiophene and aryl rings) and intermolecular N–H⋯N/C–H⋯O interactions, guiding supramolecular assembly .
Methodological Considerations
- Contradictory Data : While the ethyl ester derivative is widely used as an intermediate , yields for hydrolysis vary (29–64%) depending on base strength and reaction time .
- Experimental Design : For SAR studies, prioritize substituents at the 3-carboxylic acid position to balance solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
